Product packaging for 3-Cyclopropylpropanamide(Cat. No.:CAS No. 86505-38-6)

3-Cyclopropylpropanamide

Cat. No.: B3394753
CAS No.: 86505-38-6
M. Wt: 113.16 g/mol
InChI Key: QQKQVOVFPXDPEM-UHFFFAOYSA-N
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Description

3-Cyclopropylpropanamide is a chemical compound featuring a cyclopropyl ring, a structure of significant interest in medicinal chemistry and drug discovery. The cyclopropyl group is valued for its ability to impart conformational constraint and modify the properties of lead molecules . Its high ring strain results in stronger, more polarized C-H bonds, which can reduce a compound's susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby potentially improving metabolic stability and half-life . Furthermore, cyclopropyl groups are known to act as good donors in hyperconjugation, which can stabilize carbocations and influence the electronic properties of a molecule . While specific biological data for this compound may be limited, its structure serves as a versatile building block. It can be used in the synthesis of more complex molecules, such as phenylcyclopropane carboxamide derivatives, which have been studied for their distinct inhibitory effects on the proliferation of human myeloid leukemia cell lines . Researchers can leverage this compound to explore its integration into larger molecular frameworks, like 1,3-selenazoles or 1,3,4-oxadiazoles, which are prominent cores in developing agents with antitumor, antiviral, and antibacterial activities . This product is intended for use as a reference standard or synthetic intermediate in laboratory research settings only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B3394753 3-Cyclopropylpropanamide CAS No. 86505-38-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-6(8)4-3-5-1-2-5/h5H,1-4H2,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKQVOVFPXDPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696878
Record name 3-Cyclopropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86505-38-6
Record name 3-Cyclopropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Cyclopropylpropanamide

The synthesis of this compound can be approached through several established routes, primarily involving the construction of the core structure from suitable precursors followed by the formation of the amide bond.

The formation of the carbon skeleton of this compound relies on precursors that contain either the cyclopropyl (B3062369) group or a latent form of the propanamide side chain.

One logical precursor is a derivative of cyclopropylacetic acid or a related three-carbon chain. Another strategic approach involves the use of substituted acetonitriles. For instance, the synthesis of related cyclopropane (B1198618) structures has been achieved starting from commercially available substituted 2-phenyl acetonitrile (B52724). In a typical procedure, the 2-phenyl acetonitrile is reacted with 1,2-dibromoethane (B42909) in the presence of a base like sodium hydroxide (B78521) to form a cyclopropane ring. The resulting cyclopropyl carbonitrile can then be hydrolyzed, often using a strong acid like concentrated hydrochloric acid, to yield the corresponding cyclopropane carboxylic acid. This acid is a direct precursor for amidation. While this specific example leads to a 1-phenylcyclopropane carboxylic acid, the principle of building the cyclopropane ring adjacent to a nitrile group, which can then be converted to the carboxylic acid or amide, is a key strategy. Industrial processes have also utilized dialkoxybenzyl chlorides, which react with sodium cyanide to produce phenylacetonitriles, highlighting the importance of nitriles as intermediates in multi-step syntheses.

Amidation, the formation of the amide bond, is the final key step in synthesizing this compound from its corresponding carboxylic acid precursor (3-cyclopropylpropanoic acid). The direct reaction between a carboxylic acid and an amine is often inefficient due to a competing acid-base reaction that forms a stable ammonium (B1175870) salt. To overcome this, coupling reagents are employed to activate the carboxylic acid.

Common strategies include converting the carboxylic acid into a more reactive form, such as an acyl chloride or an anhydride. The Schotten-Baumann reaction, for example, involves the acylation of an amine with an acyl chloride in the presence of a base. However, methods developed from peptide chemistry are frequently used for their mild conditions and high yields. These involve in-situ activation of the carboxylic acid. The choice of coupling agent and reaction conditions is critical for achieving high yields.

A variety of carbodiimide (B86325) reagents are effective for this transformation. The reaction mechanism involves the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. Additives are often used to prevent side reactions and racemization if the starting material is chiral.

Coupling ReagentCommon Additive(s)Typical Solvent(s)Key Features
Dicyclohexylcarbodiimide (DCC)HOBt, DMAPDMF, DCMForms a urea (B33335) byproduct that precipitates.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)HOBt, HOAtDMF, DCMWater-soluble urea byproduct, easier workup.
HATUDIEA, TEADMFHighly efficient for coupling hindered amines and acids.
Triphenylphosphine (PPh₃) / Iodine (I₂)Triethylamine-Reagent addition sequence is critical for success.

This table presents a selection of common amidation reagents and conditions applicable to the synthesis of amides like this compound.

Synthesis of Substituted this compound Derivatives and Analogs

Creating derivatives and analogs of this compound is essential for exploring structure-activity relationships in various research contexts. This involves modifying the parent structure through derivatization or building analogs with controlled stereochemistry.

Derivatization strategies can target either the amide nitrogen or the cyclopropyl scaffold.

Amine Substitution: The primary amide of this compound can be replaced with a secondary or tertiary amide. This is achieved by using a substituted amine (R-NH₂ or R₂NH) instead of ammonia (B1221849) during the final amidation step. A wide range of amines can be used, allowing for the introduction of various functional groups. For example, the synthesis of N-cyclopropylmethyl amides with extensive substitution on a naphthyl ring system attached to the cyclopropane has been reported, demonstrating the feasibility of complex scaffold modifications. The base-promoted direct amidation of esters also allows for a broad scope of amines, including various substituted anilines, to be used in forming amide bonds.

Scaffold Modifications: The cyclopropyl or propanoyl portions of the molecule can be modified. This could involve introducing substituents onto the cyclopropane ring or altering the length or branching of the alkyl chain. For instance, syntheses of 1-phenylcycl

Green Chemistry Approaches in this compound Synthesis

One of the most promising green approaches for amide bond formation is the use of enzymes. researchgate.net Biocatalysis offers high selectivity and operates under mild reaction conditions, often in aqueous media, thereby reducing the need for volatile organic solvents. rsc.org Lipases, in particular, have demonstrated significant utility in synthesizing amides. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used as a biocatalyst for the direct amidation of carboxylic acids with amines. mdpi.comnih.gov This enzymatic method is highly efficient and can produce amides with excellent conversions and yields without requiring intensive purification steps. mdpi.com The reaction can be conducted in green solvents, such as cyclopentyl methyl ether, further enhancing its environmental credentials. mdpi.comnih.gov

Another biocatalytic route involves the use of amine dehydrogenases (AmDHs) or transaminases (TAs). These enzymes are capable of producing chiral amines from ketones, which can then be used in amide synthesis. frontiersin.org For example, native AmDHs have been successfully employed for the biocatalytic synthesis of short aliphatic amines with high conversion rates and enantioselectivity. frontiersin.org This approach is particularly valuable for creating chiral building blocks for more complex molecules. rsc.org

Beyond biocatalysis, other catalytic methods offer greener alternatives to traditional amide synthesis, which often relies on stoichiometric and wasteful coupling reagents. rsc.org Research into catalytic direct amidation has explored various catalysts that can facilitate the reaction between a carboxylic acid and an amine with minimal waste. researchgate.net

The synthesis of structurally related compounds provides a blueprint for how green chemistry can be applied to this compound. For example, the synthesis of 2-cyano-N-cyclopropylacetamide can be achieved by reacting cyclopropylamine (B47189) with a derivative of cyanoacetic acid. Greener variations of such syntheses could employ solvent-free conditions or the use of more environmentally friendly solvents.

Below is a representative data table illustrating the potential application of enzymatic synthesis for the formation of an amide bond, based on findings for similar compounds.

Reactant AReactant BBiocatalystSolventTemperature (°C)Conversion/Yield (%)Reference
Octanoic AcidBenzylamineCandida antarctica lipase B (CALB)Cyclopentyl methyl ether60>99 (Conversion) mdpi.com
Various Carboxylic AcidsVarious AminesCandida antarctica lipase B (CALB)Cyclopentyl methyl ether60Excellent nih.gov
Butan-2-one(Ammonia source)Amine Dehydrogenase (AmDH)Aqueous buffer30Up to 97.1 (Conversion)
Octanoic Acid(Aminomethyl)trimethylsilaneLipoprotein lipase Type A2,2,4-trimethylpentane40High Activity nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. mnstate.edu By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment of 3-Cyclopropylpropanamide can be achieved. pdx.edu

¹H and ¹³C NMR for Structural Assignment

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with nearby electronegative atoms like oxygen and nitrogen causing a downfield shift to higher ppm values. chemistrysteps.comlibretexts.org

The protons of the cyclopropyl (B3062369) ring are expected to appear in the upfield region, typically between 0.2 and 1.0 ppm, due to the unique shielding effects of the strained ring system. The methine proton on the cyclopropyl ring will be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the cyclopropyl ring will also present as complex multiplets. The protons of the ethyl chain connecting the cyclopropyl group and the amide will have characteristic shifts. The CH₂ group adjacent to the cyclopropyl ring is anticipated to resonate at a slightly higher field than the CH₂ group adjacent to the carbonyl group. The latter is deshielded by the electron-withdrawing nature of the carbonyl and will appear further downfield. The two protons of the amide group (-NH₂) are expected to show a broad singlet, the chemical shift of which can be concentration and solvent-dependent. pdx.edu

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. weebly.comcognitoedu.org The carbonyl carbon of the amide is characteristically found far downfield, typically in the range of 170-180 ppm. oregonstate.edu The carbons of the cyclopropyl ring will appear at high field strengths. The methylene carbons of the ethyl bridge will have distinct signals, with the carbon alpha to the carbonyl group appearing at a lower field than the one beta to it.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl CH0.6 - 0.9 (multiplet)8 - 12
Cyclopropyl CH₂0.2 - 0.5 (multiplet)4 - 8
-CH₂- (beta to C=O)1.4 - 1.7 (quartet)30 - 35
-CH₂- (alpha to C=O)2.1 - 2.4 (triplet)35 - 40
C=O-175 - 178
-NH₂5.0 - 6.5 (broad singlet)-

Note: These are predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. wishartlab.com For this compound, COSY would show cross-peaks between the cyclopropyl methine proton and its adjacent methylene protons, as well as between the protons of the two methylene groups in the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. libretexts.org Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon in this compound. HMBC would show a correlation between the protons on the alpha-methylene group and the carbonyl carbon, confirming the structure of the propanamide moiety.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. utdallas.edu

In the FT-IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3350-3180 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong absorption expected around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1620 cm⁻¹. The C-N stretching vibration will also be present in the fingerprint region. The C-H stretching vibrations of the cyclopropyl and ethyl groups will be observed just below 3000 cm⁻¹. libretexts.orgdocbrown.info

Raman spectroscopy, which relies on the scattering of light, is complementary to FT-IR. libretexts.org While the polar C=O and N-H bonds will show strong signals in the IR spectrum, the less polar C-C bonds of the cyclopropyl ring and the ethyl chain may be more prominent in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H (Amide)Stretching3350 - 3180 (two bands)Medium-Strong
C-H (Alkyl)Stretching2960 - 2850Medium-Strong
C=O (Amide I)Stretching~1650Strong
N-H (Amide II)Bending~1620Medium
C-NStretching1400 - 1200Medium

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. docbrown.info For this compound (C₆H₁₁NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

Electron ionization (EI) would likely cause fragmentation of the molecule. Common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group. youtube.com This could lead to the loss of a propyl radical or a cyclopropylmethyl radical, resulting in characteristic fragment ions. Another potential fragmentation is the McLafferty rearrangement, if the alkyl chain is long enough to allow for a six-membered transition state, though this is less likely for this compound. nmrdb.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Possible Fragment Ion Fragmentation Pathway
113[C₆H₁₁NO]⁺Molecular Ion
71[C₃H₅NO]⁺Loss of C₃H₆ (cyclopropane)
57[C₃H₇]⁺Propyl cation
44[C₂H₄NO]⁺Alpha-cleavage
41[C₃H₅]⁺Cyclopropyl cation

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. msu.edu Molecules containing π-systems or non-bonding electrons (n-electrons) can absorb UV or visible light to promote these electrons to higher energy anti-bonding orbitals. sci-hub.se

For this compound, the primary chromophore is the amide functional group. It is expected to exhibit a weak n → π* transition at a longer wavelength (around 210-220 nm) and a stronger π → π* transition at a shorter wavelength (below 200 nm). The cyclopropyl group itself does not have significant absorption in the standard UV-Vis range. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Simple aliphatic amides like this compound are generally not fluorescent.

Table 4: Predicted Electronic Transitions for this compound

Transition Predicted λmax (nm) Molar Absorptivity (ε)
n → π~220Low
π → π<200High

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. aip.org By diffracting X-rays off a single crystal of this compound, it would be possible to determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state. weebly.com

The crystal structure would reveal the packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding between the amide groups of adjacent molecules. docbrown.info The amide group's N-H protons can act as hydrogen bond donors, and the carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of extended networks in the solid state. The conformation of the cyclopropyl group relative to the propanamide chain would also be elucidated. While no published crystal structure for this compound was found, this technique remains the gold standard for unambiguous structural determination.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations offer a high level of accuracy for this purpose.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's ability to act as an electrophile or electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and reactive.

For 3-Cyclopropylpropanamide, DFT calculations, for instance using the B3LYP functional with a 6-31G(d) basis set, could be performed to compute the energies of these frontier orbitals. The analysis would likely reveal that the electron density in the HOMO is concentrated around the amide group, specifically the nitrogen and oxygen atoms, due to the presence of lone pairs. The LUMO is expected to be distributed over the carbonyl carbon and oxygen atoms, corresponding to the π* antibonding orbital of the C=O double bond.

Table 1: Hypothetical Frontier Orbital Energies for this compound

ParameterEnergy (eV)Description
EHOMO-7.25Energy of the Highest Occupied Molecular Orbital
ELUMO1.50Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)8.75Energy difference indicating chemical stability

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation.

Fukui functions are a conceptual tool derived from DFT that help in identifying the most reactive sites within a molecule. rsc.org They quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. rsc.org This allows for the prediction of where a nucleophilic, electrophilic, or radical attack is most likely to occur. acs.org

There are three main types of Fukui functions:

f+(r) : Describes the reactivity towards a nucleophilic attack (electron acceptance). A high value indicates a site susceptible to attack by a nucleophile.

f-(r) : Describes the reactivity towards an electrophilic attack (electron donation). A high value points to a site likely to be attacked by an electrophile.

f0(r) : Describes the reactivity towards a radical attack.

For this compound, the carbonyl carbon would be expected to have a high f+ value, marking it as the primary site for nucleophilic attack. The amide nitrogen and oxygen atoms would likely show high f- values, indicating their susceptibility to electrophilic attack. The cyclopropyl (B3062369) ring's C-H bonds might show some reactivity towards radical attack, which could also be quantified.

Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms in this compound

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
Carbonyl Carbon (C=O)0.450.050.25
Carbonyl Oxygen (C=O)0.200.300.25
Amide Nitrogen (N-H)0.100.350.22

Note: The data in this table is illustrative. Higher values indicate a greater propensity for the specified type of attack.

Molecular Mechanics and Force Field Development

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system as a function of its nuclear coordinates. nih.gov This approach is significantly faster than quantum chemical calculations, making it suitable for large systems and long-timescale simulations. The potential energy is calculated using a force field, which is a set of parameters and equations describing interactions like bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. nih.gov

Developing a specific and accurate force field for this compound would require parameterization, especially for the unique cyclopropyl group attached to an alkyl amide chain. Standard force fields like AMBER, CHARMM, or OPLS may have generic parameters, but for high-fidelity simulations, these might need refinement. mdpi.com This process often involves fitting the MM potential energy surface to higher-level quantum mechanical data or experimental results. For instance, the torsional parameters governing the rotation around the C-C bonds connecting the cyclopropyl ring and the amide group would be crucial for accurately describing the molecule's conformational landscape.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. nih.gov Due to the rotation around its single bonds, this compound can adopt various conformations. The flexible ethylamide chain and the orientation of the cyclopropyl ring are the primary sources of conformational isomerism.

Computational methods can be used to systematically explore the potential energy surface of the molecule to identify stable conformers (local energy minima) and the transition states that connect them. This exploration helps in understanding the molecule's flexibility and the populations of different conformers at thermal equilibrium. Studies on similar N-cyclopropyl amides have shown a preference for Z-anti conformations in the gas phase and in solution. acs.org For this compound, a key aspect would be the rotational barrier around the bond connecting the cyclopropyl group and the propyl chain, as well as the torsions within the propyl chain itself.

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

Conformer DescriptionDihedral Angle (Cring-C-C-C)Relative Energy (kcal/mol)
Anti (trans)~180°0.00 (most stable)
Gauche~60°1.20
Eclipsed (Transition State)~0°4.50

Note: The data in this table is illustrative, representing a simplified analysis of one key dihedral angle.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations generate a trajectory that describes how the positions and velocities of atoms evolve over time. This allows for the investigation of dynamic processes, conformational changes, and interactions with the environment (e.g., a solvent). jchemlett.com

An MD simulation of this compound, likely in a solvent like water or dimethyl sulfoxide, would reveal its dynamic conformational preferences, the flexibility of the cyclopropyl and amide moieties, and the formation and breaking of hydrogen bonds with solvent molecules. The simulation could track the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. vu.nl Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment.

In Silico Prediction of Chemical Reactivity and Selectivity

Beyond the static picture provided by quantum chemical calculations, computational methods can predict the outcomes of chemical reactions. By modeling the potential energy surfaces of reaction pathways, it is possible to identify the transition states and calculate the activation energies for different possible reactions. This information is invaluable for predicting reaction mechanisms, rates, and selectivity (chemo-, regio-, and stereoselectivity).

Ligand-Target Docking Studies (focused on mechanistic interactions)

extensive literature searches did not yield any specific ligand-target docking studies for this compound. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjpharmacognosy.ir This technique is instrumental in understanding the mechanistic interactions between a ligand and its target protein at the molecular level.

While the methodology for such studies is well-established, involving the preparation of the ligand and receptor structures, defining a binding site, and using a scoring function to evaluate potential binding modes, no published research has applied this to this compound. nih.govasiapharmaceutics.info Consequently, there is no data available on its binding affinity, orientation within a specific protein's active site, or the key molecular interactions such as hydrogen bonds or hydrophobic interactions that would be crucial for understanding its mechanism of action.

Table 1: Summary of Ligand-Target Docking Studies for this compound

Study/TargetBinding Affinity (kcal/mol)Interacting ResiduesType of InteractionsReference
No published studies foundN/AN/AN/AN/A

QSAR and QSPR Studies (related to mechanistic activity or non-prohibited properties)

No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies specifically focused on this compound were identified in the public domain. QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models are valuable for predicting the activity of new compounds and for providing insights into the molecular features that are important for a particular effect. nih.gov

The development of a QSAR or QSPR model involves compiling a dataset of compounds with known activities or properties, calculating molecular descriptors, and then using statistical methods to build and validate a predictive model. nih.gov As no such studies have been published for this compound, there are no established models to predict its mechanistic activity or other properties based on its structural features.

Table 2: Summary of QSAR/QSPR Studies for this compound

Study TypeEndpoints ModeledModel Statistics (e.g., R², Q²)Key DescriptorsReference
No published studies foundN/AN/AN/AN/A

Reaction Mechanisms and Chemical Reactivity

Fundamental Reactivity Patterns of the Amide Functional Group

The amide functional group is a cornerstone of organic chemistry and biochemistry, characterized by a carbonyl group directly bonded to a nitrogen atom. This arrangement gives rise to distinct reactivity patterns that differ from other carbonyl-containing compounds like ketones and esters.

A key feature of the amide bond is its resonance stabilization. nih.gov The lone pair of electrons on the nitrogen atom can be delocalized onto the carbonyl oxygen, creating a partial double bond character between the carbon and nitrogen atoms. nih.gov This resonance has several important consequences for the reactivity of 3-Cyclopropylpropanamide:

Reduced Electrophilicity of the Carbonyl Carbon: The delocalization of electrons from the nitrogen atom reduces the partial positive charge on the carbonyl carbon. This makes amides less susceptible to nucleophilic attack compared to more reactive carbonyl compounds such as esters or acid chlorides.

Planarity of the Amide Bond: The partial double bond character enforces a planar geometry around the C-N bond, which can influence the steric accessibility of the reactive sites. nih.gov

Acidity of the N-H Protons: The nitrogen-hydrogen bonds in primary and secondary amides are significantly more acidic than those in amines. This is because the resulting conjugate base is stabilized by the delocalization of the negative charge onto the electronegative oxygen atom. wiley.com

The most common reactions involving the amide group are nucleophilic acyl substitutions, although these generally require more forcing conditions than for other carboxylic acid derivatives. A primary example is the hydrolysis of the amide bond, which can be catalyzed by either acid or base to yield a carboxylic acid and an amine. nih.gov

Influence of the Cyclopropyl (B3062369) Moiety on Reactivity

The cyclopropyl group, a three-membered carbon ring, is not merely an inert alkyl substituent. Its unique geometry and electronic properties significantly influence the reactivity of adjacent functional groups. wikipedia.org

The defining characteristic of the cyclopropane (B1198618) ring is its high degree of ring strain, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. wikipedia.org This strain energy, which is released upon ring-opening, makes cyclopropane derivatives more reactive than their acyclic or larger-ring counterparts. wikipedia.org

The electronic nature of the cyclopropyl group is also noteworthy. The C-C bonds in the ring possess a higher degree of p-character than typical alkane C-C bonds, giving the ring some "pi-character" or "double-bond character". wikipedia.org This allows the cyclopropyl group to participate in conjugation and to stabilize adjacent positive charges. nih.gov This stabilization is a result of conjugation between the bent orbitals of the cyclopropyl ring and the vacant p-orbital of a cationic center. nih.gov

For this compound, the cyclopropyl group is situated at the 3-position, beta to the carbonyl group. This positioning means its electronic effects on the amide functionality are primarily inductive. However, reactions that involve the carbon backbone or potential ring-opening will be directly influenced by the cyclopropyl moiety.

Nucleophilic and Electrophilic Reactions of this compound

Direct experimental data on the nucleophilic and electrophilic reactions of this compound is limited in publicly available literature. However, its reactivity can be inferred from the general principles of amide and cyclopropane chemistry.

Nucleophilic Reactions:

The primary site for nucleophilic attack in this compound is the electrophilic carbonyl carbon. As a typical amide, it will undergo nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile replaces the amino group. libretexts.org Due to the stability of the amide bond, these reactions often require harsh conditions like strong acids or bases and high temperatures.

A fundamental nucleophilic reaction is hydrolysis , which breaks the amide bond to form 3-cyclopropylpropanoic acid and ammonia (B1221849). This can be achieved under acidic or basic conditions. nih.gov

Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon. This is generally a slower process for amides compared to esters.

The table below summarizes the expected outcomes of common nucleophilic substitution reactions.

Reaction Type Reagent Product(s) General Conditions
Acidic HydrolysisH₃O⁺, heat3-Cyclopropylpropanoic acid + NH₄⁺Aqueous acid
Basic HydrolysisNaOH, heatSodium 3-cyclopropylpropanoate + NH₃Aqueous base

Electrophilic Reactions:

The this compound molecule does not possess highly electron-rich centers that are typical for electrophilic attack, such as a carbon-carbon double bond. chemguide.co.uksavemyexams.com The amide carbonyl oxygen has lone pairs, making it a potential site for protonation in acidic media, which is the initial step in acid-catalyzed reactions. The cyclopropyl ring itself can react with strong electrophiles, leading to ring-opening products. However, these reactions typically require potent electrophiles and are less common under standard synthetic conditions.

Catalyzed Reactions Involving this compound

Modern synthetic chemistry heavily relies on catalysis to achieve transformations that are otherwise difficult or inefficient. While specific catalytic reactions involving this compound are not widely documented, related chemistries suggest potential pathways.

Metal Catalysis:

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grrsc.org While amides can be challenging substrates for cross-coupling due to the strength of the C-N bond, recent advances have enabled such transformations. For instance, palladium-catalyzed reactions have been developed for the C-H functionalization of aliphatic amines. nih.gov A study on the Pd-catalyzed enantioselective C(sp³)-H functionalization of free cyclopropylmethylamines, a structure closely related to this compound, demonstrates the feasibility of activating C-H bonds adjacent to a cyclopropyl group. nih.gov This suggests that under appropriate catalytic conditions, the C-H bonds of the cyclopropyl ring or the adjacent methylene (B1212753) groups in this compound could potentially undergo functionalization.

The table below outlines hypothetical metal-catalyzed reactions based on known methodologies for similar compounds.

Catalyst System Reaction Type Potential Product Rationale/Analogy
Palladium(II) / Chiral LigandC-H ArylationAryl-substituted this compoundAnalogy to Pd-catalyzed C-H functionalization of cyclopropylmethylamines nih.gov
Rhodium(II)Cyclopropanation (of an alkene with a diazo compound)Not directly applicableRhodium catalysts are known to mediate reactions involving cyclopropanes, such as ring-expansion. beilstein-journals.org

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. wikipedia.org This field has seen rapid growth and offers a metal-free alternative for many transformations. For amides, organocatalysts can be employed to activate the substrate towards nucleophilic attack. For example, chiral organocatalysts can be used in asymmetric reductions or additions to the carbonyl group, though this is less common for amides compared to ketones. Given the structure of this compound, direct application of common organocatalytic methods might be challenging without further functionalization.

Mechanistic Studies of Biological Interactions Non Clinical Focus

Interaction with Biological Macromolecules

The biological activity of propanamide derivatives often stems from their interactions with macromolecules like enzymes and receptors. evitachem.comontosight.ai The presence of the cyclopropyl (B3062369) group can significantly influence these interactions, contributing to enhanced potency, metabolic stability, and favorable binding to receptors. nih.govacs.org

Molecular Recognition and Binding Mechanisms

While specific molecular recognition studies on 3-Cyclopropylpropanamide are not available, the fundamental principles of ligand-receptor binding can be applied. The propanamide moiety contains a carbonyl group and an N-H group, which are capable of acting as hydrogen bond acceptors and donors, respectively. These interactions are crucial for the specific recognition and binding to the active sites of proteins.

The cyclopropyl group, due to its rigid and three-dimensional structure, can fit into specific hydrophobic pockets within a protein's active site. This "lock-and-key" fit can be entropically more favorable, leading to a stronger binding affinity. nih.govacs.org The enhanced pi-character of the C-C bonds in the cyclopropyl ring can also contribute to binding through non-covalent interactions with aromatic residues in the protein. nih.govacs.org

Enzyme Inhibition Kinetics and Mechanism

Propanamide derivatives have been investigated as inhibitors of various enzymes. evitachem.comontosight.ai The mechanism of inhibition can be competitive, non-competitive, or mixed, depending on the specific enzyme and the structure of the inhibitor. For instance, cyclopropylamine-containing compounds have been identified as potent and selective inhibitors of lysine-specific demethylase 1 (LSD1). plos.org In some cases, the cyclopropyl moiety can be involved in the formation of a covalent bond with the enzyme's cofactor, leading to irreversible inhibition. plos.org

Studies on other cyclopropyl-containing molecules have shown them to be inhibitors of enzymes such as 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) and β-amyloid cleaving enzyme (BACE). nih.govnih.gov The inhibition kinetics for these related compounds reveal that the cyclopropyl group is often essential for potent inhibition. nih.gov

Table 1: Inferred Enzyme Inhibition Properties of this compound based on Related Compounds

Enzyme Target (Inferred) Potential Inhibition Mechanism Role of Cyclopropyl Group Reference Compound(s)
Lysine-Specific Demethylase 1 (LSD1)Irreversible, covalent modification of FAD cofactorEssential for binding and reactivityCyclopropylamine (B47189) derivatives plos.org
4-Hydroxyphenylpyruvate Dioxygenase (4-HPPD)Competitive or mixed inhibitionEssential for potent inhibitory activity3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives nih.gov
β-Amyloid Cleaving Enzyme (BACE)Competitive inhibitionContributes to binding potencyFused cyclopropyl-3-amino-2,4-oxazine derivatives nih.gov

Modulation of Cellular Signaling Pathways

The interaction of small molecules with enzymes and receptors can lead to the modulation of cellular signaling pathways. While direct evidence for this compound is lacking, related compounds have been shown to influence various signaling cascades. For example, inhibitors of LSD1 can affect gene transcription processes that are crucial for cell growth and differentiation. plos.org

Furthermore, propanamide derivatives have been explored as selective androgen receptor modulators (SARMs), indicating a potential to influence steroid hormone signaling pathways. nih.govnih.gov The specific modulation would depend on the cellular context and the specific proteins with which this compound interacts.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies on related compounds provide valuable insights into the potential mechanistic role of the structural features of this compound.

The Propanamide Scaffold: The amide bond is a key feature, providing hydrogen bonding capabilities. Modifications to the amide, such as N-alkylation or substitution on the propanoyl chain, can significantly alter biological activity, highlighting the importance of this group in molecular recognition. nih.gov

The Cyclopropyl Group: The cyclopropyl ring is often a critical component for biological activity in many drug molecules. nih.govacs.org Its rigidity and unique electronic properties can enhance binding affinity and metabolic stability. nih.govacs.org SAR studies on 4-HPPD inhibitors demonstrated that the cyclopropyl group was essential for potent inhibition. nih.gov In a series of 5-lipoxygenase activating protein (FLAP) inhibitors, the presence of a cyclopropyl group was also found to be a key determinant of potency. acs.org

Table 2: Summary of SAR Insights from Related Compound Classes

Compound Class Key Structural Feature Impact on Activity Reference
Cyclopropylamine DerivativesCyclopropylamineEssential for LSD1 inhibition plos.org
4-HPPD InhibitorsCyclopropylcarbonylEssential for potent inhibition nih.gov
FLAP InhibitorsCyclopropyl groupContributes to high binding potency acs.org
Propanamide SARDsPropanamide linkerCentral to AR binding and degradation activity nih.gov

Mechanistic Studies of Antimicrobial Action

While not a primary focus of research, some cyclopropane-containing amide derivatives have been investigated for their antimicrobial properties. mdpi.com

The proposed mechanisms of action for related compounds suggest that this compound could potentially exert antimicrobial effects through several pathways. One study on amide derivatives containing cyclopropane (B1198618) indicated that these compounds might target the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com Molecular docking studies showed a good affinity of these compounds for the CYP51 protein. mdpi.com

Another potential mechanism, observed in studies of other antimicrobial peptides and small molecules, is the disruption of the bacterial outer membrane. acs.org The lipophilic nature of the cyclopropyl group could facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability and subsequent cell death. acs.org

Interactions with Other Biological Systems

Metabolic Pathways Mechanisms

The metabolism of this compound is likely to proceed through pathways common to other propanamide and cyclopropyl-containing compounds. The propanamide linkage can be susceptible to hydrolysis by amidases, yielding cyclopropylpropanoic acid and ammonia (B1221849). wikigenes.org

The cyclopropyl group can also undergo metabolic transformations. While generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to other alkyl groups, it is not inert. hyphadiscovery.com Metabolism of cyclopropylamines, for instance, can involve CYP-mediated oxidation, which may lead to ring-opened reactive intermediates capable of forming adducts with cellular macromolecules. hyphadiscovery.com Studies on hepatitis C NS5B inhibitors containing a cyclopropyl motif showed NADPH-dependent oxidation leading to hydroxylated metabolites and glutathione (B108866) (GSH) conjugates, indicating the formation of reactive metabolites. hyphadiscovery.com

Applications in Advanced Materials and Other Fields Non Clinical Focus

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. wikipedia.org The structure of 3-Cyclopropylpropanamide, containing both a hydrogen-bond donor (N-H) and acceptor (C=O) in its amide group, makes it a candidate for directed self-assembly.

Non-Covalent Interactions and Assembly Motifs

The primary forces governing the self-assembly of this compound are non-covalent interactions. These interactions, though significantly weaker than covalent bonds, are highly directional and play a critical role in defining the three-dimensional structure of molecular assemblies. wikipedia.org

Hydrogen Bonding: The amide functional group is a powerful motif for forming strong and directional hydrogen bonds. illinois.edu The hydrogen atom on the nitrogen can act as a hydrogen bond donor, while the lone pair of electrons on the carbonyl oxygen serves as an acceptor. uco.es This interaction is fundamental to the structure of biomacromolecules like proteins and has been extensively used to create synthetic supramolecular polymers. illinois.edu Molecules of this compound can form intermolecular hydrogen bonds, leading to the creation of ordered, chain-like assemblies.

Dipole-Dipole Interactions: The amide group possesses a significant dipole moment due to the difference in electronegativity between the oxygen, carbon, and nitrogen atoms. libretexts.org These permanent dipoles can align, creating attractive electrostatic interactions that contribute to the stability of the assembled structure. libretexts.org

The interplay of these forces, particularly the highly directional nature of hydrogen bonding, can lead to predictable assembly motifs.

Potential Non-Covalent Interactions for this compound
Interaction TypeParticipating Molecular Part(s)Description
Hydrogen BondingAmide Group (N-H and C=O)Strong, directional interaction between the amide N-H (donor) of one molecule and the carbonyl oxygen (acceptor) of another. illinois.eduuco.es
Dipole-Dipole InteractionsAmide GroupAttractive electrostatic forces between the permanent positive and negative poles of the polar amide group on adjacent molecules. libretexts.org
Van der Waals ForcesCyclopropyl (B3062369) Ring, Alkyl ChainWeak, non-directional forces resulting from temporary charge fluctuations, contributing to overall molecular packing. libretexts.org

Formation of Supramolecular Polymers and Frameworks

The ability of amide groups to form robust hydrogen-bonding networks is a key strategy in the design of supramolecular polymers. wikipedia.orgacs.org These are polymeric arrays where monomer units are connected by reversible, non-covalent interactions. wikipedia.org By leveraging the hydrogen bonding of its amide group, this compound could theoretically self-assemble into one-dimensional chains or tapes. The cyclopropyl group would act as a bulky side group, influencing the packing and steric interactions between these chains.

While complex, three-dimensional frameworks often require more rigid or multi-directional building blocks, the principles of hydrogen bonding and molecular packing demonstrated by this compound are fundamental to the field of crystal engineering and the design of metal-organic frameworks (MOFs), where organic linkers (often containing amide functionalities) connect metal nodes. wikipedia.org

Use as Chemical Building Blocks or Intermediates in Organic Synthesis

The true potential of this compound in non-clinical fields lies in its utility as a versatile building block for organic synthesis. unl.pt Cyclopropane (B1198618) derivatives are highly valued in synthetic chemistry due to the significant ring strain inherent in their three-membered ring. mdpi.comnih.gov This strain can be released in various chemical reactions, making the cyclopropane ring a reactive handle for constructing more complex molecular architectures. acs.orgrsc.org

The presence of both the cyclopropyl group and the amide functionality offers multiple avenues for synthetic transformations:

Ring-Opening Reactions: The cyclopropane ring can undergo cleavage under various conditions (e.g., with acids, transition metals, or via radical pathways) to yield linear alkyl chains with specific functionalization patterns. nih.govacs.org The electronic effects of the amide group can influence the regioselectivity of this ring-opening. acs.org

Amide Group Transformations: The amide group is a stable functional group but can be converted into other functionalities. libretexts.org For example, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or dehydrated to a nitrile, providing access to a wide range of other compound classes. libretexts.orgmasterorganicchemistry.com

A Versatile Synthon: As an intermediate, this compound can be used to introduce the cyclopropyl motif into larger molecules. unl.ptresearchgate.net The cyclopropyl group is a desirable feature in medicinal chemistry and materials science due to its conformational rigidity and unique electronic properties.

The use of cyclopropane derivatives as precursors in the synthesis of complex molecules is a well-established strategy. mdpi.comacs.org Therefore, this compound serves as a valuable intermediate for chemists aiming to build intricate molecular frameworks.

Potential in Optoelectronic and Sensing Technologies

There is currently no specific research demonstrating the application of this compound in optoelectronic or sensing technologies. Optoelectronic properties typically arise from molecules with extended π-conjugated systems that can interact with light, a feature that this compound lacks in its simple aliphatic structure. Similarly, molecular sensors often rely on specific binding sites or chromophores that change their properties upon interaction with an analyte.

However, cyclodextrin (B1172386) derivatives, which are macrocyclic receptors, have been employed in chiral sensing applications. mdpi.com While not directly related, this highlights a general strategy where specific molecular structures are used for recognition. Fluorescent probes have also been developed based on cyclopropyl esters, although in these cases, the fluorescence originates from a large, attached cyanine (B1664457) dye rather than the cyclopropyl group itself. nih.gov Therefore, the potential for this compound in this area would likely be limited to its use as a structural component or spacer within a larger, more complex sensor or optoelectronic material.

Role in Catalyst Development (e.g., as ligands, chiral auxiliaries)

The amide group in this compound provides potential for its use in catalyst development. The lone pairs on the carbonyl oxygen could coordinate to a metal center, allowing the molecule to act as a ligand in a transition metal complex.

More significantly, if synthesized in an enantiomerically pure form, a derivative of this compound could function as a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Amide-based auxiliaries are common and powerful tools in asymmetric synthesis. nih.gov In such a scenario, the chiral auxiliary would be attached to a substrate, direct the formation of a new stereocenter, and then be removed for potential reuse. wikipedia.orgsigmaaldrich.com For example, chiral amide-based ammonium (B1175870) ylides have been used to produce chiral epoxides and aziridines with high selectivity. nih.gov The fixed conformation and steric bulk of the cyclopropyl group, combined with the directing ability of the amide, could make a chiral version of this molecule an effective tool for asymmetric transformations.

Environmental Fate and Degradation Pathways

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes, primarily through reactions with water (hydrolysis) and light (photolysis).

Hydrolysis under Varied Environmental Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is significantly influenced by pH and temperature. For amide compounds like 3-Cyclopropylpropanamide, the amide bond is generally susceptible to hydrolysis, although it is typically a slow process under neutral environmental conditions. The reaction yields a carboxylic acid and an amine. In the case of this compound, hydrolysis would result in the formation of 3-cyclopropylpropanoic acid and ammonia (B1221849).

Photolysis and Phototransformation in Aquatic and Terrestrial Systems

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The potential for a compound to undergo photolysis depends on its ability to absorb light within the solar spectrum that reaches the Earth's surface (wavelengths greater than 290 nm). The amide functional group itself does not strongly absorb light in this region. The cyclopropyl (B3062369) group also does not confer significant light-absorbing properties in the relevant range.

Therefore, direct photolysis of this compound in aquatic and terrestrial systems is expected to be a minor degradation pathway. Indirect photolysis, where other light-absorbing substances in the environment (such as dissolved organic matter) absorb light and produce reactive species that then degrade the compound, could potentially play a role. However, without experimental data on the quantum yield and phototransformation products of this compound, the significance of this pathway remains speculative.

Biotic Degradation Processes

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is often the most significant pathway for the removal of organic chemicals from the environment.

Aerobic and Anaerobic Biodegradation in Soil and Water/Sediment Systems

The biodegradability of a compound is assessed under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, which are representative of different environmental niches.

Aerobic Biodegradation: In aerobic environments, such as the upper layers of soil and well-oxygenated surface waters, microorganisms can utilize organic compounds as a source of carbon and energy. Amides can be enzymatically hydrolyzed by amidases, which are common in soil and water microorganisms. The resulting 3-cyclopropylpropanoic acid and ammonia would likely be further metabolized. While specific studies on this compound are not available, related compounds with amide linkages often show susceptibility to aerobic biodegradation. The rate of degradation, often expressed as a half-life (DT50), would depend on various factors including soil type, microbial population, temperature, and moisture content.

Anaerobic Biodegradation: In anaerobic environments, such as water-logged soils, sediments, and groundwater, a different set of microorganisms and metabolic pathways are active. The degradation of organic compounds under these conditions is generally slower than in aerobic environments. While amides can also be biodegraded anaerobically, specific data for this compound are lacking.

Mineralization Studies

Mineralization is the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide (CO2), water (H2O), and mineral salts. Mineralization studies, often conducted using radiolabeled compounds (e.g., with ¹⁴C), provide a definitive measure of ultimate biodegradation.

There are no publicly available mineralization studies for this compound. Such studies would be necessary to determine the extent to which the carbon in the molecule is converted to CO₂ under various environmental conditions, thus providing a complete picture of its ultimate fate.

Environmental Distribution and Mobility

The distribution and mobility of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow), which is an indicator of its tendency to sorb to organic matter in soil and sediment.

Adsorption/Desorption in Soil and Sediment

No data is available on the soil adsorption and desorption coefficients (Kd or Koc) for this compound. This information is crucial for predicting its mobility and distribution between soil/sediment and water.

Leaching Potential

Without adsorption/desorption data and information on its persistence in soil (e.g., half-life), the leaching potential of this compound cannot be assessed. Models used to estimate leaching, such as the Groundwater Ubiquity Score (GUS), require these input parameters.

Identification of Environmental Transformation Products

There are no studies available that identify the biotic or abiotic transformation products of this compound in the environment. Such studies would involve laboratory or field experiments to determine how the compound degrades through processes like hydrolysis, photolysis, or microbial action.

Advanced Analytical Methodologies for 3 Cyclopropylpropanamide in Complex Systems

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic techniques are the cornerstone for the separation and quantification of 3-Cyclopropylpropanamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools that provide the necessary selectivity and sensitivity for its analysis.

In HPLC, Reversed-Phase (RP) chromatography is a common approach for a polar compound like this compound. A C18 column is frequently used as the stationary phase, which separates compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape. nih.gov A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is generally employed to ensure the efficient elution of the compound while separating it from other matrix components. nih.govacs.org Quantification is typically achieved using a UV detector, as the amide bond exhibits absorbance in the low UV region.

Gas chromatography can also be utilized, particularly if the compound is derivatized to increase its volatility. A capillary column with a suitable stationary phase is chosen to achieve high-resolution separation. The oven temperature is programmed to ramp up during the analysis to ensure that this compound and other components are eluted effectively. A Flame Ionization Detector (FID) can be used for quantification, offering good sensitivity for organic compounds. For definitive identification, GC is often coupled with a mass spectrometer. evitachem.com

Table 1: Illustrative Chromatographic Conditions for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Column RP-C18, e.g., 2.1 mm x 50 mm, 1.7 µm particle sizeCapillary Column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness
Mobile Phase/Carrier Gas A: Water with 0.1% TFA, B: Acetonitrile with 0.1% TFA (Gradient) nih.govacs.orgHelium or Nitrogen
Flow Rate 0.3 - 0.6 mL/min1 - 2 mL/min
Detector UV (e.g., at 205 nm)Flame Ionization Detector (FID)
Injection Volume 1 - 10 µL1 µL (split or splitless)
Temperature Column oven at 30-60°C nih.govTemperature-programmed oven

Hyphenated Techniques for Identification and Quantification (e.g., LC-MS, GC-MS)

For enhanced confidence in identification and improved sensitivity in quantification, chromatographic systems are often coupled with mass spectrometry (MS). These so-called hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the analysis of this compound.

LC-MS is particularly well-suited for the analysis of this compound, as it is a relatively polar and non-volatile molecule. Following separation by HPLC or Ultra-Performance Liquid Chromatography (UPLC), the analyte is introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique that generates protonated molecules, [M+H]+, in positive ion mode. For highly selective and sensitive quantification, tandem mass spectrometry (MS/MS) is employed. In this setup, the precursor ion corresponding to this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for quantification at very low concentrations. nih.gov

GC-MS is another valuable technique, especially for structural confirmation. After separation on the GC column, the analyte enters the mass spectrometer and is typically ionized by electron ionization (EI). This high-energy ionization method causes reproducible fragmentation of the molecule, generating a unique mass spectrum that acts as a chemical fingerprint and can be used for unambiguous identification by comparison with spectral libraries. googleapis.com

Method Development for Trace Analysis in Environmental or Biological Matrices (excluding human clinical samples)

Detecting and quantifying this compound at trace levels in complex matrices such as soil, water, or non-human biological tissues presents a significant analytical challenge. The low concentrations of the analyte and the presence of a multitude of interfering substances necessitate the development of highly sensitive and selective analytical methods.

A critical aspect of trace analysis is sample preparation. The goal is to extract the analyte from the matrix, remove interfering components, and concentrate the analyte to a level that can be detected by the analytical instrument. For environmental samples like soil, techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can be employed. For aqueous samples, solid-phase extraction (SPE) is a widely used technique. In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. The interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent.

For biological matrices, such as animal plasma or tissue homogenates, protein precipitation is often the first step to remove proteins that can interfere with the analysis. nih.gov This is typically achieved by adding a water-miscible organic solvent like acetonitrile. Following centrifugation, the supernatant containing the analyte can be further cleaned up using SPE or directly injected into the LC-MS/MS system. The development of such methods requires careful optimization of each step to ensure high recovery of the analyte and efficient removal of interferences, ultimately leading to a low limit of quantification (LOQ).

Application of Radiolabeling in Analytical Studies

Radiolabeling is a powerful technique used to trace the fate of molecules in complex systems. In the context of this compound, incorporating a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), into its structure would enable detailed investigation of its metabolic pathways, distribution, and excretion in non-human biological systems or its degradation in environmental compartments.

The synthesis of radiolabeled this compound would involve introducing the isotopic label at a position that is not readily cleaved during metabolic processes. Once the radiolabeled compound is administered to the system of interest (e.g., a plant or an animal model), its journey can be tracked by measuring the radioactivity in various samples over time.

Q & A

Q. What are the established synthetic routes for 3-cyclopropylpropanamide, and how do reaction conditions influence yield?

  • Methodological Answer : A common two-step synthesis involves starting with DL-3-cyclopropylalanine. In the first step, sodium nitrite (NaNO₂) is used under acidic conditions to generate an intermediate, followed by amidation. Reaction optimization includes controlling temperature (e.g., 0–5°C for nitrosation) and stoichiometric ratios of reagents. Purification typically employs column chromatography or recrystallization . Table 1 : Key Reaction Parameters
StepReagents/ConditionsYield Range
1DL-3-cyclopropylalanine, NaNO₂, HCl60–75%
2Amidation agent (e.g., NH₃), RT70–85%

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying cyclopropane ring integrity and amide bond formation. Infrared (IR) spectroscopy confirms the presence of amide C=O stretches (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of dust/particulates. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with water and remove contaminated clothing. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Implement orthogonal validation methods:
  • Purity Analysis : HPLC with UV/Vis detection (≥95% purity threshold).
  • Stereochemical Confirmation : Chiral chromatography or X-ray crystallography.
  • Biological Replicates : Use ≥3 independent assays to account for variability in enzyme inhibition studies .

Q. What experimental design considerations are critical for studying this compound’s enzyme inhibition mechanisms?

  • Methodological Answer :
  • Kinetic Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition constants (Kᵢ).
  • Control Groups : Include competitive and non-competitive inhibitors for comparison.
  • Structural Probes : Co-crystallization with target enzymes (e.g., proteases) to map binding interactions .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to active sites. Density Functional Theory (DFT) calculates electronic properties of the cyclopropane ring to optimize steric and electronic complementarity. Validate models with Molecular Dynamics (MD) simulations to assess stability .

Q. What strategies mitigate instability of this compound under varying pH conditions?

  • Methodological Answer :
  • pH Stability Profiling : Conduct accelerated degradation studies at pH 3–10 (37°C, 1 week).
  • Formulation Adjustments : Use buffered solutions (e.g., phosphate buffer at pH 7.4) or lyophilization for long-term storage .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental impact of this compound?

  • Methodological Answer : Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) under standardized OECD guidelines. Compare results with published data while controlling for variables like metabolite formation or photodegradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.